molecular formula C8H16O3 B1446204 2-(3,3-Dimethoxycyclobutyl)ethanol CAS No. 1788043-94-6

2-(3,3-Dimethoxycyclobutyl)ethanol

Cat. No.: B1446204
CAS No.: 1788043-94-6
M. Wt: 160.21 g/mol
InChI Key: NZDMNQXQRQDHHH-UHFFFAOYSA-N
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Description

2-(3,3-Dimethoxycyclobutyl)ethanol (CAS: 1788043-94-6) is a cyclobutane derivative featuring two methoxy groups at the 3,3 positions and an ethanol side chain. Its molecular formula is inferred as C₈H₁₆O₃, with a molecular weight of approximately 160.21 g/mol . The compound's structure combines a strained cyclobutane ring with polar methoxy groups and a terminal hydroxyl group, enabling hydrogen bonding and influencing its solubility and reactivity.

Properties

IUPAC Name

2-(3,3-dimethoxycyclobutyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-10-8(11-2)5-7(6-8)3-4-9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDMNQXQRQDHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297114
Record name Cyclobutaneethanol, 3,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788043-94-6
Record name Cyclobutaneethanol, 3,3-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788043-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutaneethanol, 3,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethoxycyclobutyl)ethanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 3,3-dimethoxycyclobutanone with ethylene glycol in the presence of an acid catalyst to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to drive the reaction to completion. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethoxycyclobutyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclobutyl derivatives with different functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions include cyclobutyl ketones, cyclobutyl alcohols, and various substituted cyclobutyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,3-Dimethoxycyclobutyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethoxycyclobutyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Estimated LogP* Key Substituents Notable Properties
2-(3,3-Dimethoxycyclobutyl)ethanol 1788043-94-6 C₈H₁₆O₃ 160.21 ~1.2 3,3-dimethoxy, ethanol High polarity due to methoxy and hydroxyl groups; strong hydrogen bonding .
2-(3,3-Difluorocyclobutyl)ethanol 1056467-54-9 C₆H₁₀F₂O 136.14 1.41 3,3-difluoro, ethanol Electronegative fluorine enhances polarity but reduces lipophilicity .
(3,3-Dimethoxycyclobutyl)methanol 175021-11-1 C₇H₁₄O₃ 146.18 ~1.0 3,3-dimethoxy, methanol Shorter chain reduces hydrogen bonding capacity compared to ethanol analogs .
(3-Methyl-cyclobutyl)-methanol 24070-81-3 C₆H₁₂O 100.16 ~2.0 3-methyl, methanol Non-polar methyl group increases lipophilicity; limited hydrogen bonding .

*LogP values marked with an asterisk are estimated based on structural analogs.

Substituent Effects on Reactivity and Properties

Methoxy vs. Fluoro Substituents
  • This compound: The methoxy groups (-OCH₃) are electron-donating, stabilizing the cyclobutane ring through steric and electronic effects. This increases polarity and water solubility compared to fluorine-substituted analogs .
  • 2-(3,3-Difluorocyclobutyl)ethanol: Fluorine atoms (-F) are highly electronegative, creating a polar yet compact structure. The LogP of 1.41 suggests moderate lipophilicity, likely due to fluorine's small size and weak hydrogen-bond acceptor capacity .
Ethanol vs. Methanol Side Chains
  • The ethanol chain in this compound provides an additional CH₂ group, enhancing lipophilicity slightly compared to methanol derivatives. This extension also allows for more diverse hydrogen-bonding interactions, which may improve crystal packing or supramolecular assembly .
Methoxy vs. Methyl Substituents
  • (3-Methyl-cyclobutyl)-methanol replaces methoxy groups with a non-polar methyl group, increasing LogP (~2.0) and reducing solubility in polar solvents. The absence of oxygen atoms limits hydrogen bonding, making it less suitable for applications requiring strong intermolecular interactions .

Hydrogen Bonding and Crystallization

  • The hydroxyl group in ethanol derivatives enables robust hydrogen bonding, critical for crystal engineering. For example, this compound may form more complex hydrogen-bonded networks than its methanol analog, influencing its solid-state properties .

Biological Activity

The compound 2-(3,3-Dimethoxycyclobutyl)ethanol is a cyclobutyl derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with two methoxy groups attached to one of its carbons. The molecular formula is C10_{10}H18_{18}O, and it has distinct physicochemical properties that influence its biological interactions.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC10_{10}H18_{18}O
Molecular Weight170.25 g/mol
SolubilitySoluble in ethanol and organic solvents
Melting PointNot specified

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung cancer (A-549) and colorectal cancer (HT29). The mechanism appears to involve the induction of apoptosis through modulation of key signaling pathways.

Case Study: Antitumor Efficacy

A study conducted on A-549 cells revealed that treatment with this compound resulted in:

  • Inhibition of cell growth : A dose-dependent decrease in cell viability was observed.
  • Apoptosis induction : Markers such as caspase-3 and PARP cleavage were significantly elevated, indicating activation of the apoptotic pathway.

Immunomodulatory Effects

The compound also displays immunomodulatory effects, particularly in the context of autoimmune disorders. Research has shown that it can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood lymphocytes.

Table 2: Cytokine Modulation by this compound

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
TNF-α15080
IL-6200120

Antiviral Activity

Preliminary data suggest that this compound may inhibit viral replication. In vitro studies demonstrated a reduction in the replication of human herpes virus type-1 (HHV-1), indicating potential as an antiviral agent.

The biological activity of this compound is attributed to its interaction with various cellular signaling pathways:

  • MAPK Pathways : The compound influences the expression levels of MAPK proteins (ERK, JNK, p38), which are crucial for cell proliferation and apoptosis.
  • Caspase Activation : It activates caspases involved in the apoptotic process.
  • Cytokine Regulation : Modulates cytokine production, providing anti-inflammatory effects.

Table 3: Signaling Pathways Affected by this compound

PathwayEffect
ERKDownregulation
JNKUpregulation
p38Variable regulation
CaspasesActivation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Dimethoxycyclobutyl)ethanol
Reactant of Route 2
2-(3,3-Dimethoxycyclobutyl)ethanol

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